Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a thiophene ring substituted with a sulfamoyl group, a methoxycarbonyl group, and a methylphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using a sulfonyl chloride reagent under basic conditions.
Addition of the Methoxycarbonyl Group: The methoxycarbonyl group is added through an esterification reaction using methanol and a carboxylic acid derivative.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Aminated thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-2-thiophenecarboxylate: A similar compound with a different substitution pattern on the thiophene ring.
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate: A compound with a phenyl group instead of a methylphenyl group.
Uniqueness
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-13-4-6-14(7-5-13)17-12-29-18(21(24)28-3)19(17)30(25,26)22-16-10-8-15(9-11-16)20(23)27-2/h4-12,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQOUBLHHWNXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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